molecular formula C21H18N4O3S B2832081 2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid CAS No. 956361-16-3

2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid

Cat. No.: B2832081
CAS No.: 956361-16-3
M. Wt: 406.46
InChI Key: OUVQWVWTGRDEAN-UHFFFAOYSA-N
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Description

2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a complex organic compound featuring a thiazole ring, a pyrazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrazole derivatives, followed by functional group modifications. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of Thiazole and Pyrazole Rings: The two rings can be coupled using a suitable linker, such as a halogenated acetic acid derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid derivatives: These compounds share the core structure but differ in functional groups, affecting their biological activity and chemical properties.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole exhibit different biological activities due to variations in their structure.

    Pyrazole derivatives: Compounds such as celecoxib (a COX-2 inhibitor) and pyrazole-based antifungal agents highlight the diverse applications of pyrazole-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combined thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable scaffold for drug discovery and development.

Biological Activity

2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazole ring, with various functional groups that contribute to its biological activity. The IUPAC name is 2-[2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid, and its molecular formula is C21H18N4O3S. The presence of an amino group and a methoxy group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis by reacting α-haloketones with thioamides.
  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazines with 1,3-diketones.
  • Coupling : The thiazole and pyrazole rings are coupled using halogenated acetic acid derivatives under basic conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. A series of derivatives were tested against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus20
10cP. mirabilis18

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in inflammatory diseases .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against human glioblastoma U251 cells and melanoma WM793 cells, showing IC50 values below that of standard chemotherapeutics like doxorubicin . The mechanism involves the induction of apoptosis through mitochondrial pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity through non-covalent interactions such as hydrogen bonding and π–π stacking.

Case Study 1: Antimicrobial Screening

A study synthesized multiple derivatives and screened them for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the phenyl groups significantly affected the antimicrobial potency .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of this compound's derivatives against various cancer cell lines. The findings revealed promising selectivity and potency, warranting further exploration in preclinical models .

Properties

IUPAC Name

2-[2-[5-amino-4-(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-28-15-9-7-13(8-10-15)16-12-23-25(20(16)22)21-24-19(14-5-3-2-4-6-14)17(29-21)11-18(26)27/h2-10,12H,11,22H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVQWVWTGRDEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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